2-(tert-Butyltellanyl)-2-methylpropane

Catalog No.
S3346105
CAS No.
83817-35-0
M.F
C8H18Te
M. Wt
241.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(tert-Butyltellanyl)-2-methylpropane

CAS Number

83817-35-0

Product Name

2-(tert-Butyltellanyl)-2-methylpropane

IUPAC Name

2-tert-butyltellanyl-2-methylpropane

Molecular Formula

C8H18Te

Molecular Weight

241.8 g/mol

InChI

InChI=1S/C8H18Te/c1-7(2,3)9-8(4,5)6/h1-6H3

InChI Key

OBXNVGDOZGTMKV-UHFFFAOYSA-N

SMILES

CC(C)(C)[Te]C(C)(C)C

Canonical SMILES

CC(C)(C)[Te]C(C)(C)C

Description

The exact mass of the compound 2-(tert-Butyltellanyl)-2-methylpropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(tert-Butyltellanyl)-2-methylpropane is an organotellurium compound characterized by the presence of a tellanyl group attached to a tert-butyl and a methyl group. Its molecular formula is C8H18TeC_8H_{18}Te, and it features a branched structure which contributes to its unique properties. The compound is notable for its potential applications in organic synthesis and materials science, particularly due to the reactivity of the tellanyl moiety.

The reactivity of 2-(tert-Butyltellanyl)-2-methylpropane can be attributed to the tellanyl group, which can undergo various chemical transformations. Common reactions include:

  • Nucleophilic Substitution: The tellanyl group can be replaced by nucleophiles, facilitating the synthesis of other organotellurium compounds.
  • Oxidation: The tellanyl group can be oxidized to form tellurium dioxide or other oxidized derivatives, which may alter its reactivity and properties.
  • Reduction: The compound can also undergo reduction reactions, leading to the formation of lower oxidation state tellurium compounds.

These reactions are significant in synthetic organic chemistry, where organotellurium compounds are often used as intermediates.

The synthesis of 2-(tert-Butyltellanyl)-2-methylpropane typically involves:

  • Tellanylation: A common method involves the reaction of tert-butyl iodide with sodium telluride in a suitable solvent. This reaction introduces the tellanyl group onto the tert-butyl carbon.
    tert Butyl iodide+Na2Te2 tert Butyltellanyl 2 methylpropane+NaI\text{tert Butyl iodide}+\text{Na}_2\text{Te}\rightarrow \text{2 tert Butyltellanyl 2 methylpropane}+\text{NaI}
  • Grignard Reactions: Another method may involve using Grignard reagents to introduce the tert-butyl group followed by subsequent reactions with tellurium sources.

These methods highlight the versatility of organotellurium chemistry in synthesizing complex molecules.

2-(tert-Butyltellanyl)-2-methylpropane finds applications in various fields:

  • Organic Synthesis: It serves as a reagent in organic synthesis, particularly for introducing tellanyl groups into other organic molecules.
  • Materials Science: Its unique properties make it a candidate for developing new materials with specific electronic or optical characteristics.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity warrant further exploration.

Interaction studies involving 2-(tert-Butyltellanyl)-2-methylpropane focus on its reactivity with various nucleophiles and electrophiles. These studies help in understanding how this compound can be utilized in forming new chemical bonds and modifying existing structures.

Additionally, examining its interactions with biological systems could reveal insights into its potential therapeutic uses or toxicological profiles.

Several compounds share structural similarities with 2-(tert-Butyltellanyl)-2-methylpropane, including:

Compound NameMolecular FormulaUnique Features
2-Iodo-2-methylpropaneC4H9IC_4H_9IContains iodine instead of tellurium
2-Bromo-2-methylpropaneC4H9BrC_4H_9BrContains bromine; commonly used in synthesis
2-(tert-Butylperoxy)-2-methylpropaneC8H18O2C_8H_{18}O_2Contains a peroxy group; used as an oxidizing agent

Uniqueness

The uniqueness of 2-(tert-Butyltellanyl)-2-methylpropane lies in its tellanyl group, which provides distinct reactivity compared to halogenated derivatives like iodo or bromo compounds. This reactivity allows for different synthetic pathways and applications not available with more conventional alkyl halides.

GHS Hazard Statements

Aggregated GHS information provided by 23 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (95.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic;Health Hazard

Wikipedia

2-(tert-Butyltellanyl)-2-methylpropane

Dates

Modify: 2023-07-26

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